molecular formula C11H12N4O B13110122 3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one

3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one

Cat. No.: B13110122
M. Wt: 216.24 g/mol
InChI Key: SUNWNUQFAZGXND-UHFFFAOYSA-N
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Description

3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound features an amino group attached to the triazine ring, along with an ethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one typically involves the reaction of 2-ethylphenylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-ethylphenylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted triazines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted triazines.

Scientific Research Applications

3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The triazine ring and the amino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethyl-1,3,5-triazine
  • 2,4-Diamino-6-ethyl-1,3,5-triazine
  • 2-Ethyl-4,6-diamino-1,3,5-triazine

Uniqueness

3-((2-Ethylphenyl)amino)-1,2,4-triazin-5(2H)-one is unique due to the presence of the ethyl-substituted phenyl group attached to the triazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

3-(2-ethylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4O/c1-2-8-5-3-4-6-9(8)13-11-14-10(16)7-12-15-11/h3-7H,2H2,1H3,(H2,13,14,15,16)

InChI Key

SUNWNUQFAZGXND-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NN=CC(=O)N2

Origin of Product

United States

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